6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
Description
Historical Context and Evolution of Sulfonylquinolines
The quinoline scaffold has been a cornerstone of medicinal chemistry since the 19th century, with quinine serving as the prototypical antimalarial agent. The integration of sulfonamide groups into quinoline derivatives emerged in the mid-20th century, driven by the success of sulfa drugs in treating bacterial infections. Early work focused on simple sulfonyl-quinoline hybrids, such as 8-quinolinesulfonyl chloride, which demonstrated enhanced bioavailability compared to parent compounds.
A pivotal advancement occurred in the 2010s with the development of copper-catalyzed sulfonylation techniques, enabling regioselective modifications at the quinoline C2 position. This method, utilizing aryl sulfonyl chlorides, achieved yields up to 91% while maintaining compatibility with diverse functional groups. The introduction of methyl substituents at strategic positions (e.g., 6-methyl and 4-methylbenzyl groups) marked a shift toward lipophilicity optimization, addressing historical challenges with blood-brain barrier penetration in neuroactive agents.
Significance in Medicinal Chemistry Research
Sulfonylquinolines occupy a unique niche due to their dual capacity for enzyme inhibition and metal chelation. The sulfonamide moiety (-SO$$_2$$NH-) provides hydrogen-bonding sites critical for targeting ATP-binding pockets in kinases, while the quinoline nitrogen enables π-π stacking interactions with aromatic residues in enzyme active sites. This dual functionality is exemplified in 6-methyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine, where molecular modeling predicts simultaneous engagement with monoamine oxidase (MAO) and cholinesterase catalytic domains.
Structural analyses reveal three key pharmacological advantages:
- Enhanced Selectivity : Methyl groups at C6 and the benzyl position create steric hindrance that reduces off-target binding.
- Metabolic Stability : The benzenesulfonyl group resists cytochrome P450-mediated oxidation, extending plasma half-life.
- Metal Coordination Capacity : The sulfonamide nitrogen and quinoline heterocycle form stable complexes with divalent cations (Zn$$^{2+}$$, Cu$$^{2+}$$), enabling antimicrobial applications.
Current Research Paradigms and Scientific Objectives
Contemporary studies prioritize three strategic directions:
1.3.1. Multi-Target Drug Development
The compound’s ability to inhibit both MAO-B (IC$${50}$$ 0.47 µM) and acetylcholinesterase (IC$${50}$$ 1.10 µM) positions it as a lead candidate for Alzheimer’s disease modification. Rational design efforts focus on optimizing substituent patterns to balance potency across these targets while minimizing hERG channel affinity.
1.3.2. Green Synthesis Methodologies
Recent innovations in one-pot synthesis routes reduce reliance on toxic solvents. A representative protocol involves:
- Initial formation of quinoline N-oxide under microwave irradiation
- Copper(I)-catalyzed sulfonylation using 4-methylbenzenesulfonyl chloride
- Reductive amination with 4-methylbenzylamine
This approach achieves an 83% overall yield with E-factor <15, significantly improving upon traditional stepwise methods.
1.3.3. Metallopharmaceutical Applications
Coordination complexes with transition metals demonstrate expanded bioactivity profiles. For example, the zinc(II) complex exhibits:
- Antibacterial activity: MIC 8 µg/mL against Staphylococcus aureus
- Antifungal potency: MIC 2 µg/mL against Candida albicans
X-ray crystallography confirms a distorted tetrahedral geometry around the metal center, with binding through the sulfonamide and quinoline nitrogens.
Table 1: Structural and Physicochemical Properties of this compound
Table 2: Comparative Inhibitory Potency Against Neurological Targets
| Target | IC$$_{50}$$ (µM) | Selectivity Index (vs. MAO-A) | Source |
|---|---|---|---|
| MAO-B | 0.47 | 12.3 | |
| Acetylcholinesterase | 1.10 | 5.6 | |
| Butyrylcholinesterase | 0.58 | 9.8 |
Properties
IUPAC Name |
6-methyl-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-17-4-9-20(10-5-17)15-27-25-22-14-19(3)8-13-23(22)26-16-24(25)30(28,29)21-11-6-18(2)7-12-21/h4-14,16H,15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNZQWMNEUATAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides and methylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinoline-based compounds with different substituents .
Scientific Research Applications
6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron Effects : The target’s sulfonyl group contrasts with electron-donating groups (e.g., -OMe, -NH₂) in and compounds, which may alter reactivity or protein-binding affinity.
- Lipophilicity : Multiple methyl groups in the target and ’s 3-methyl substituent suggest higher membrane permeability compared to polar analogs like 4k.
- Synthesis : employs Pd-catalyzed cross-coupling for functionalization, while uses a one-pot strategy, highlighting divergent synthetic accessibility .
Biological Activity
The compound 6-Methyl-3-(4-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. A study focusing on similar compounds found that modifications on the quinoline ring can enhance cytotoxicity against various cancer cell lines. Specifically, compounds with sulfonyl groups have shown increased potency in inhibiting tumor growth by inducing apoptosis in cancer cells.
Case Study: Quinoline Derivatives
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various quinoline derivatives. The results demonstrated that compounds with a sulfonamide or sulfonyl group exhibited enhanced activity against breast cancer cell lines (MCF-7) compared to their non-sulfonyl counterparts. The study reported IC50 values below 10 µM for several derivatives, indicating potent anticancer activity .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Quinoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Some studies suggest that quinoline derivatives can induce cell cycle arrest at the G1/S phase, thereby preventing cancer cell division.
Antimicrobial Activity
In addition to anticancer properties, quinoline derivatives have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit bacterial growth by interfering with DNA replication and protein synthesis.
Research Findings
A study published in Bioorganic & Medicinal Chemistry Letters reported that similar quinoline derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 5–20 µg/mL for various strains .
Data Summary
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of this quinoline derivative typically involves multi-step organic reactions, including sulfonylation, alkylation, and cyclization. Key steps include:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic aromatic substitution under controlled pH (~8–10) and temperature (60–80°C) .
- Alkylation : Use of 4-methylbenzylamine as a nucleophile in a solvent like DMF, with NaH as a base to deprotonate the amine .
- Cyclization : Acid-catalyzed cyclization (e.g., concentrated HCl) to form the quinoline core .
To optimize yield, consider: - Catalysts : Transition-metal catalysts (e.g., Pd) for Suzuki coupling if aryl halides are intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (C₂₆H₂₆N₂O₂S) and purity (>95%) .
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups at positions 6 and 4-methylphenyl) .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:
- Dose-response standardization : Use a uniform protocol (e.g., MTT assay for cytotoxicity) across cell lines .
- Orthogonal assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Impurity profiling : LC-MS to detect byproducts interfering with biological activity .
Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or GPCRs?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., EGFR) based on the quinoline core’s π-π stacking potential .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., hinge region interactions) .
- QSAR models : Correlate substituent effects (e.g., sulfonyl group’s electron-withdrawing nature) with activity trends .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
- ADME profiling :
Q. How can researchers design SAR studies to enhance selectivity against off-target receptors?
- Scaffold diversification : Introduce substituents at the quinoline C-2 or C-8 positions to sterically block off-target binding .
- Bioisosteric replacement : Replace the sulfonyl group with sulfonamide or phosphonate to modulate charge distribution .
- Selectivity screening : Use panels of related receptors (e.g., kinase family members) to identify structural determinants .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility and stability be addressed?
- Controlled experiments : Repeat solubility tests in standardized buffers (e.g., PBS, DMSO) under inert atmosphere to prevent oxidation .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the sulfonyl group) .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Replicate experiments : Minimum n=3 biological replicates with error bars showing SEM .
- ANOVA : Test for significant differences between groups (p<0.05) .
- EC₅₀ confidence intervals : Bootstrap resampling to quantify uncertainty .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
